Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate
CAS No.: 1397187-24-4
Cat. No.: VC11712556
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate - 1397187-24-4](/images/structure/VC11712556.png)
Specification
CAS No. | 1397187-24-4 |
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Molecular Formula | C10H9ClN2O2 |
Molecular Weight | 224.64 g/mol |
IUPAC Name | ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3 |
Standard InChI Key | GEKUVXRPBHXCEA-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN=C2N1C=CC=C2Cl |
Canonical SMILES | CCOC(=O)C1=CN=C2N1C=CC=C2Cl |
Introduction
Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are recognized for their diverse biological activities and synthetic versatility. The chemical is often used as a precursor in the synthesis of pharmaceutical agents and other biologically active molecules.
Chemical Information
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Chemical Name: Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate
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Synonyms:
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8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester
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SCHEMBL17437851
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MFCD30833730
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Molecular Formula:
Three-Dimensional (3D) Conformer
The spatial arrangement reveals a planar fused-ring system, with slight deviations introduced by the ethyl ester group due to steric effects .
Synthesis
Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate can be synthesized through multi-step reactions involving chlorinated pyridine derivatives:
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Starting Material: Chloropyridine derivatives are treated with appropriate alkylating agents.
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Reaction Conditions: Reflux in ethanol with sodium ethoxide as a base is commonly employed.
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Yield: The reaction typically yields high purity products with efficiencies exceeding 90% .
Pharmaceutical Applications
Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate serves as an intermediate in synthesizing various drugs targeting:
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Antibacterial activity.
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Anti-inflammatory properties.
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Potential use in antitumor therapies.
Research Utility
The compound's imidazo-pyridine framework makes it valuable for developing new heterocyclic systems with enhanced biological activity .
Related Compounds
Ethyl imidazo[1,2-a]pyridine derivatives exhibit structural diversity:
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